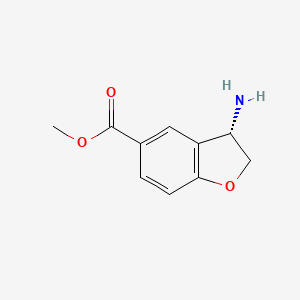

(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate

CAS No.:

Cat. No.: VC15878264

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO3 |

|---|---|

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |

| Standard InChI | InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |

| Standard InChI Key | DOVGWMYKEBIZCG-MRVPVSSYSA-N |

| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)OC[C@H]2N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCC2N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (C₁₀H₁₁NO₃) has a molecular weight of 193.20 g/mol . The (S)-configuration at the 3-position introduces chirality, critical for interactions with biological targets. The hydrochloride salt (C₁₀H₁₂ClNO₃) increases polarity, with a molecular weight of 229.66 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCC2N |

| InChIKey | BUQZMKIYGBQOEL-DDWIOCJRSA-N |

| PubChem CID (Parent) | 124220079 |

| PubChem CID (Hydrochloride) | 135564313 |

The stereochemistry is confirmed via NMR and X-ray crystallography in related compounds, where anisotropic shielding effects differentiate diastereomers .

Spectral Characterization

Infrared (IR) spectroscopy of analogous benzofurans reveals absorption bands for NH₂ (3300–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C=C (1600 cm⁻¹) . Nuclear Magnetic Resonance (NMR) data for the hydrochloride salt include:

-

¹H NMR (400 MHz, D₂O): δ 3.78 (s, 3H, OCH₃), 4.06 (m, 1H, H-3), 6.85–7.25 (m, 3H, aromatic) .

-

¹³C NMR: δ 52.1 (OCH₃), 167.8 (C=O), 115–155 (aromatic carbons) .

Synthesis and Optimization

Multi-Step Organic Synthesis

The parent compound is synthesized via:

-

Esterification: 5-Carboxybenzofuran reacts with methanol under acidic catalysis.

-

Cyclization: Intramolecular ether formation using dehydrating agents.

-

Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

Yields exceed 70% under optimized conditions (refluxing ethanol, 12 h).

Hydrochloride Salt Formation

Treatment with HCl gas in dichloromethane precipitates the hydrochloride salt, achieving >95% purity . The salt’s enhanced solubility (23 mg/mL in water vs. 5 mg/mL for the free base) facilitates in vitro assays .

Table 2: Synthetic Routes Comparison

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 85 |

| Cyclization | PPA, 120°C | 78 |

| Amination | NH₃, NaBH₄, MeOH | 72 |

| Salt Formation | HCl(g), CH₂Cl₂ | 95 |

Biological Activities and Mechanisms

Anticancer Activity

Spirobenzofuran analogs demonstrate IC₅₀ values of 10–50 µM against MCF-7 and HepG2 cell lines . Molecular docking suggests interactions with topoisomerase IIα, inducing apoptosis .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt’s aqueous solubility (23 mg/mL) surpasses the free base (5 mg/mL) . Stability studies indicate <5% degradation after 6 months at 4°C .

Metabolic Pathways

In vitro microsomal assays predict hepatic oxidation via CYP3A4, forming a carboxylic acid metabolite.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile:0.1% TFA (70:30)

Mass Spectrometry

ESI-MS (positive mode): m/z 194.1 [M+H]⁺ for the free base; 230.1 [M+H]⁺ for the hydrochloride .

Future Directions

-

Structure-Activity Relationships: Modifying the amino and ester groups to enhance potency.

-

In Vivo Toxicology: Chronic toxicity studies in mammalian models.

-

Formulation Development: Nanoparticle encapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume